molecular formula C21H10Cl2F6N4O B11673854 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11673854
M. Wt: 519.2 g/mol
InChI Key: SKHYZIQDUGAEFR-UHFFFAOYSA-N
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Description

3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of a trifluoromethyl pyridine building block with a chlorinated counterpart . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as chlorination, trifluoromethylation, and subsequent condensation reactions, all conducted under controlled environments to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce derivatives with different functional groups.

Scientific Research Applications

3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H10Cl2F6N4O

Molecular Weight

519.2 g/mol

IUPAC Name

3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H10Cl2F6N4O/c22-12-6-4-10(5-7-12)14-9-15(21(27,28)29)33-18(31-14)16(23)17(32-33)19(34)30-13-3-1-2-11(8-13)20(24,25)26/h1-9H,(H,30,34)

InChI Key

SKHYZIQDUGAEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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